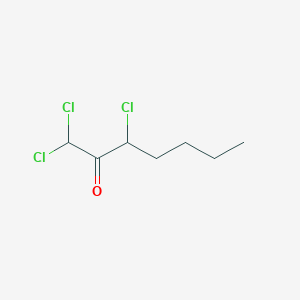

1,1,3-Trichloroheptan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57858-38-5 |

|---|---|

Molecular Formula |

C7H11Cl3O |

Molecular Weight |

217.5 g/mol |

IUPAC Name |

1,1,3-trichloroheptan-2-one |

InChI |

InChI=1S/C7H11Cl3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |

InChI Key |

NRKYUCFNOOTQMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C(Cl)Cl)Cl |

Origin of Product |

United States |

Mechanistic Organic Chemistry:

Reaction Kinetics: Studying the rates of substitution of the α- and γ-chlorines to quantify the activating effect of the carbonyl group.

Stereochemistry: If synthesized in an enantiomerically enriched form, it could be used to study the stereochemical outcome of reactions at its chiral center (C3).

Rearrangement Reactions: Investigating its behavior under various conditions to explore potential skeletal rearrangements, such as the Favorskii rearrangement, which is characteristic of α-haloketones.

Synthetic Methodology:

Heterocycle Synthesis: Using it as a building block for complex heterocyclic structures. The ketone and multiple halide sites offer several points for cyclization reactions. canada.ca

Asymmetric Catalysis: Developing enantioselective methods for its synthesis or its subsequent transformations, for example, the asymmetric reduction of the ketone or substitution of the C3 chlorine with stereochemical control.

Environmental Chemistry:

Degradation Studies: Investigating its abiotic and biotic degradation pathways in soil and water to understand its environmental persistence. rsc.org

By-product Analysis: Using it as a standard to identify and quantify similar polychlorinated ketones formed as disinfection by-products in chlorinated water. who.int

Materials Science:

Strategies for Carbonyl Alpha-Halogenation

The introduction of a halogen atom at the carbon adjacent to a carbonyl group, known as α-halogenation, is a fundamental transformation in organic synthesis. The reactivity of the α-position is due to the ability of the carbonyl group to stabilize a nearby negative charge, facilitating the formation of enol or enolate intermediates which are key to these reactions. wikipedia.org The choice between acid-catalyzed and base-mediated conditions can significantly influence the outcome of the reaction, particularly in terms of regioselectivity and the extent of halogenation.

Acid-Catalyzed Halogenation Protocols

Under acidic conditions, the α-halogenation of ketones proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. jove.com A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. libretexts.org This enol then attacks an electrophilic halogen (such as Cl₂, Br₂, or I₂), resulting in the formation of the α-halogenated ketone and regeneration of the acid catalyst. libretexts.orgmasterorganicchemistry.com

A key characteristic of acid-catalyzed halogenation is that the reaction typically stops after the introduction of a single halogen atom. wikipedia.org The electron-withdrawing nature of the newly introduced halogen deactivates the carbonyl oxygen towards further protonation, making the formation of a second enol intermediate less favorable. wikipedia.orgpressbooks.pub This allows for the selective synthesis of monohalogenated ketones. The rate-determining step in this process is the formation of the enol, and as such, the rate of reaction is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org

| Reagent/Catalyst | Role in Reaction | Typical Reaction Conditions |

| Ketone | Starting material containing α-hydrogens. | N/A |

| **Halogen (Cl₂, Br₂, I₂) ** | Electrophilic source of the halogen atom. | Often dissolved in a suitable solvent like acetic acid. masterorganicchemistry.com |

| Acid Catalyst (e.g., HBr, Acetic Acid) | Protonates the carbonyl oxygen to facilitate enol formation. masterorganicchemistry.comjove.com | Used in catalytic amounts. |

Base-Mediated Halogenation Approaches

In the presence of a base, the α-halogenation of ketones proceeds through an enolate intermediate. jove.com The base abstracts an α-hydrogen to form a resonance-stabilized enolate anion. This highly nucleophilic enolate then rapidly attacks the electrophilic halogen. jove.com

Unlike acid-catalyzed reactions, base-mediated halogenation is often difficult to control at the monosubstitution stage. jove.comchemistrysteps.com The introduction of a halogen atom increases the acidity of the remaining α-hydrogens due to the inductive electron-withdrawing effect of the halogen. pressbooks.publibretexts.org This makes subsequent deprotonations and halogenations faster than the initial reaction, often leading to polyhalogenated products. pressbooks.publibretexts.org For methyl ketones, this can proceed to the formation of a trihalomethyl group, which can then undergo cleavage in what is known as the haloform reaction. wikipedia.orglibretexts.org

| Reagent/Base | Role in Reaction | Typical Reaction Conditions |

| Ketone | Starting material with α-hydrogens. | N/A |

| **Halogen (Cl₂, Br₂, I₂) ** | Electrophilic source of the halogen atom. | Used in stoichiometric amounts or in excess. pressbooks.pub |

| Base (e.g., Hydroxide) | Deprotonates the α-carbon to form an enolate. | A full equivalent or more is often required. libretexts.orgjove.com |

Regioselectivity and Stereochemical Control in Alpha-Halogenation

For unsymmetrical ketones, the site of halogenation is determined by the reaction conditions. In acid-catalyzed reactions, which are under thermodynamic control, the more stable, more substituted enol is preferentially formed. chemistrysteps.comstackexchange.com This leads to halogenation at the more substituted α-carbon. wikipedia.orgjove.com Conversely, base-mediated halogenation is under kinetic control, where the most acidic proton is removed the fastest. stackexchange.com This typically results in the formation of the less substituted enolate and subsequent halogenation at the less hindered α-carbon. wikipedia.orgstackexchange.com

The α-halogenation of a ketone can create a new stereocenter. However, because the reaction proceeds through a planar enol or enolate intermediate, a racemic mixture of enantiomers is often produced if the α-carbon was not already a stereocenter. libretexts.orgfiveable.me Achieving stereochemical control in these reactions is a significant challenge and often requires the use of chiral auxiliaries, catalysts, or substrates to influence the facial selectivity of the halogen attack. fiveable.menih.gov

Approaches Involving Trichloromethyl Group Transfer

The direct introduction of a trichloromethyl group is a powerful strategy for the synthesis of molecules like this compound. These methods often involve the generation of a trichloromethyl anion or its equivalent, which can then be reacted with a suitable electrophile.

Decarboxylative Trichloromethylation Reactions

A notable method for generating the trichloromethyl anion is through the decarboxylation of trichloroacetic acid or its salts. organic-chemistry.orgorganic-chemistry.org For instance, sodium trichloroacetate (B1195264) (NaTCA) can be decarboxylated in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to produce the trichloromethyl anion. organic-chemistry.orgrsc.org This anion can then react with an aldehyde to form a trichloromethylcarbinol. organic-chemistry.orgorganic-chemistry.org

Research has shown that for electron-deficient aromatic aldehydes, the addition of malonic acid can improve the efficiency of the transformation, while electron-rich aldehydes react well with NaTCA alone. organic-chemistry.orgnih.gov This method has also been adapted for continuous flow processes, which allows for safer and more scalable production by managing the exothermic nature of the reaction and the release of carbon dioxide. organic-chemistry.orgnih.gov

Functional Group Interconversions from Trichloromethylcarbinols

Trichloromethylcarbinols, which are readily synthesized from the reaction of aldehydes with a trichloromethyl anion source, are versatile intermediates that can be converted into trichloromethyl ketones. organic-chemistry.orgacs.org One common method for this transformation is the oxidation of the secondary alcohol of the trichloromethylcarbinol to a ketone. organic-chemistry.org

Another approach involves the reaction of trichloromethyl carbinols with copper(I) chloride and 2,2'-bipyridine (B1663995) in refluxing dichloroethane. acs.orgnih.gov This reaction proceeds through a copper-chlorocarbenoid intermediate and a 1,2-hydride shift to afford chloromethyl ketones in excellent yields. acs.orgnih.gov While this specific method yields chloromethyl ketones, it highlights the reactivity of trichloromethylcarbinols and the potential for related transformations to yield trichloromethyl ketones. These carbinols are valuable precursors for a variety of other functional groups as well, including α-substituted carboxylic acids through the Jocic reaction, alkynes, and vinyl dichlorides. acs.org

Oxidative Coupling and Related Methodologies for Haloketone Synthesis

Oxidative coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex molecules like halogenated ketones.

Cerium(IV)-Mediated Oxidative Additions

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and cost-effective single-electron oxidant used extensively in organic synthesis. nih.gov It facilitates oxidative addition reactions where electrophilic radicals are added to alkenes, leading to the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This methodology is applicable to the synthesis of α-haloketones, which are crucial intermediates in the production of various pharmaceuticals. researchgate.netmdpi.com

The mechanism of CAN-mediated α-chlorination of ketones involves the use of an acetyl chloride as the chlorinating agent. This reaction is noted for its high chemo- and regioselectivity, resulting in good yields of the desired α-chloroketone. researchgate.net Research has shown that CAN can also be used in the oxidation of secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org

Furthermore, CAN has been employed in the oxidative ring-opening of cyclopropyl (B3062369) alcohols to generate β-functionalized ketones. organic-chemistry.org This process involves the mild oxidation of anions like iodide, bromide, azide, and thiocyanate (B1210189) by CAN, which then react with the cyclopropyl alcohol. organic-chemistry.org This method provides a direct route to β-substituted ketones, which are important synthetic intermediates. nih.gov

Ring-Opening Reactions of Cyclic Precursors for Halogenated Ketones

The synthesis of halogenated ketones can also be achieved through the ring-opening of cyclic precursors. This approach is particularly useful for preparing γ-halo-substituted ketones. One such method involves the CAN-initiated oxidative addition of halides to 1-substituted cyclobutanols. nih.gov This reaction is characterized by short reaction times and provides good to excellent yields of γ-bromo and γ-iodo ketones. nih.gov

The regioselectivity of the ring-opening is a critical aspect of this methodology. For instance, in the case of certain substituted cyclobutanols, the reaction can exclusively yield the desired product, although sometimes unreacted starting material may remain. nih.gov The choice of solvent and reaction conditions, such as temperature, can be optimized to improve the yield of the target haloketone. nih.gov

Another strategy involves the radical-mediated ring-opening of [2+2]-cycloaddition products. researchgate.net This method allows for the synthesis of medium-sized cyclic γ-haloketones. researchgate.net The initial step is a Lewis acid-catalyzed [2+2]-cycloaddition of a cyclic silyl (B83357) enol ether, which is then followed by a radical-mediated ring-opening to yield the desired product. researchgate.net

Halogenation of Unsaturated Hydrocarbon Precursors

The direct halogenation of unsaturated hydrocarbons, such as alkenes and polyenes, is a fundamental approach to synthesizing halogenated alkanes and ketones.

Chlorination of Alkenes and Polyenes to Form Halogenated Alkanes/Ketones

The halogenation of alkenes with chlorine (Cl2) or bromine (Br2) is a common method for producing vicinal dihalides. masterorganicchemistry.comleah4sci.com This reaction typically occurs in an inert solvent and results in the anti-addition of the halogen atoms across the double bond. masterorganicchemistry.com The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the backside. masterorganicchemistry.com

When the reaction is carried out in a nucleophilic solvent like water or an alcohol, halohydrins or haloethers can be formed. masterorganicchemistry.com The regioselectivity of this reaction generally follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the unsymmetrical halonium ion. masterorganicchemistry.com

The direct conversion of alkenes to α-bromo ketones can be achieved using reagents like o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide. organic-chemistry.org This method is mild, selective, and provides a facile route to these important synthetic intermediates. organic-chemistry.org

Synthetic Routes to Heptanone Skeleton Prior to Chlorination

The synthesis of the heptanone skeleton is a crucial prerequisite for the production of this compound. A common method for synthesizing 2-heptanone (B89624) involves the aldol (B89426) cross-condensation of acetone (B3395972) and butyraldehyde. google.com This reaction is typically catalyzed by a solid base and proceeds through a 4-hydroxy-2-heptanone intermediate, which is then dehydrated and hydrogenated to yield 2-heptanone. google.com

The reaction conditions, such as temperature, pressure, and the ratio of reactants, can be optimized to maximize the yield of 2-heptanone. google.com Various catalysts can be employed, including alkali or alkaline-earth metal oxides, hydroxides, or strong basic ion exchange resins. google.com

Alternative synthetic strategies for producing the heptanone skeleton include the oxidation of 6-methyl-5-hepten-2-ol (B124558) or the hydrogenation of unsaturated methyl heptanone derivatives. google.com However, these methods can be complex and may involve multiple stages. google.com A biotechnological approach utilizing entrapped spores of Penicillium roquefortii to convert octanoic acid to 2-heptanone has also been demonstrated. nih.gov

Advanced Synthetic Strategies for Polyhalogenated Aliphatic Ketones

The development of advanced synthetic strategies for polyhalogenated aliphatic ketones is driven by the need for more efficient, selective, and environmentally benign methods. These compounds are valuable building blocks in organic synthesis. mdpi.com

One innovative approach involves the position-selective polyhalogenation of aliphatic C-H bonds using the Hofmann-Löffler manifold. conicet.gov.arresearchgate.net This method utilizes amidyl radicals to mediate selective 1,5- and 1,6-hydrogen-atom transfer, followed by halogenation. conicet.gov.arresearchgate.net This strategy has been successfully applied to achieve multiple halogenation events, including the introduction of up to four halogen atoms. conicet.gov.ar

Another modern technique is the C-H/C-X metathesis reaction, which allows for the mild halogenation of C-H bonds through a radical swapping protocol. acs.org This reversible process enables the selective dehalogenation of polyhalogenated products to form monohalogenated compounds. acs.org

The use of directing groups has also emerged as a powerful strategy for achieving site-selective halogenation. rsc.org For instance, cyclic and acyclic aliphatic ketones can act as directing groups for the γ-C(sp2)–H iodination of aryl compounds. rsc.org This transition-metal-free methodology operates under mild conditions and offers a broad substrate scope. rsc.org

Furthermore, electrochemical methods for the oxydihalogenation of alkynes have been developed to prepare α,α-dihaloketones using various halogen sources like chloroform (B151607) and dichloromethane. organic-chemistry.org These advanced strategies highlight the ongoing efforts to refine and expand the synthetic toolbox for accessing complex polyhalogenated ketones.

Catalytic Systems in Halogenation Chemistry,

The synthesis of specifically substituted halogenated ketones, such as this compound, is a challenge that hinges on precise control over regioselectivity. The presence of two distinct α-carbon atoms in the precursor, heptan-2-one (C1 and C3), necessitates the use of sophisticated catalytic strategies to direct the chlorination to the desired positions. The mechanism of α-halogenation of ketones is fundamentally governed by the formation of an enol or enolate intermediate, and the choice of catalyst—acidic or basic—dictates which intermediate is formed and, consequently, the reaction's outcome.

Acid-Catalyzed Halogenation: Under acidic conditions (e.g., using HCl, H₂SO₄, or Lewis acids), the rate-determining step is the tautomerization of the ketone to its enol form. For an unsymmetrical ketone like heptan-2-one, the more thermodynamically stable enol, which is the more substituted one, is preferentially formed. This leads to the electrophilic attack by the halogen (e.g., Cl₂) occurring primarily at the more substituted α-carbon (C3). This reaction is autocatalytic, as the hydrogen halide (HCl) produced further catalyzes enolization. However, the introduction of an electron-withdrawing chlorine atom at the C3 position deactivates the enol, making subsequent halogenations at that position slower than the initial one. This property makes acid catalysis particularly suitable for producing monohalogenated products, such as 3-chloroheptan-2-one.

Base-Promoted Halogenation: In contrast, base-promoted halogenation proceeds via an enolate intermediate. The rate of this reaction depends on both the concentration of the ketone and the base. A base (e.g., NaOH, Ca(OH)₂) abstracts an α-proton to form the enolate. For heptan-2-one, the protons on the methyl group (C1) are less sterically hindered and kinetically more acidic, leading to the preferential formation of the kinetic enolate. Once the first halogen is introduced at C1, the acidity of the remaining protons on that same carbon is significantly increased due to the inductive electron-withdrawing effect of the halogen. This accelerates subsequent halogenation steps at the same position. This cascade effect makes base-promoted halogenation highly effective for producing polyhalogenated products at the less substituted α-carbon, as seen in the haloform reaction. This mechanism is critical for forming the 1,1-dichloro moiety in this compound.

The synthesis of this compound therefore requires a multi-step or carefully controlled one-pot approach that leverages these differing catalytic principles. A plausible pathway involves an initial base-promoted dichlorination of heptan-2-one to yield 1,1-dichloroheptan-2-one (B14633843), followed by a switch to acidic conditions to facilitate the selective monochlorination at the C3 position.

Table 1: Comparison of Catalytic Systems for the Chlorination of Heptan-2-one

| Parameter | Acid-Catalyzed System (e.g., HCl/Cl₂) | Base-Promoted System (e.g., NaOH/NaOCl) |

| Reactive Intermediate | Enol (more substituted) | Enolate (less substituted, kinetic) |

| Rate-Determining Step | Enol formation | Proton abstraction |

| Primary Product | 3-Chloroheptan-2-one | 1-Chloroheptan-2-one |

| Tendency for Polyhalogenation | Low; subsequent halogenation is slower. | High; subsequent halogenation is faster. |

| Major Polyhalogenated Product | Not readily formed | 1,1,1-Trichloroheptan-2-one (via haloform-type reaction) |

| Regioselectivity | Favors more substituted α-carbon (C3) | Favors less substituted α-carbon (C1) |

| Application for Target Synthesis | Used to introduce the chlorine at the C3 position. | Used to introduce the gem-dichloro group at the C1 position. |

Continuous Flow Synthesis Applications for Halogenated Compounds,

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of polyhalogenated compounds like this compound is an ideal candidate for flow chemistry applications.

Halogenation reactions, especially chlorinations, are often characterized by large heat release and the potential for runaway reactions in large-scale batch reactors. The high surface-area-to-volume ratio of microreactors or packed-bed flow reactors allows for exceptionally efficient heat dissipation, enabling such reactions to be run safely at temperatures and concentrations that would be hazardous in a batch setup.

A conceptual multi-stage flow synthesis of this compound from heptan-2-one can be designed to maximize yield and safety.

Stage 1: Dichlorination at C1. A stream of heptan-2-one is first merged with a stream of a base (e.g., aqueous sodium hydroxide). This mixture immediately enters a reactor coil where it is combined with a chlorinating agent, such as sodium hypochlorite. The rapid mixing and superior temperature control within the flow reactor manage the exotherm of the base-promoted dichlorination, allowing for a short residence time to selectively form 1,1-dichloroheptan-2-one while minimizing the formation of haloform byproducts.

Stage 2: Monochlorination at C3. The output stream from the first stage, containing 1,1-dichloroheptan-2-one, can be passed through an in-line quenching/acidification unit. Subsequently, a stream of an acid catalyst (e.g., concentrated HCl) and a second chlorinating agent (e.g., sulfuryl chloride) are introduced. This mixture enters a second reactor module, heated to a specific temperature to promote the acid-catalyzed enolization and subsequent chlorination at the C3 position. The precise control over residence time in this stage is crucial to prevent over-chlorination and maximize the yield of the target this compound.

This integrated flow approach not only mitigates the safety risks associated with handling reagents like chlorine gas or managing exotherms but also allows for rapid optimization of reaction conditions (temperature, flow rate, stoichiometry) and straightforward scalability by simply extending the operation time.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor; risk of localized hot spots and runaway reactions. | Excellent; high surface-area-to-volume ratio ensures efficient heat dissipation. |

| Safety | Moderate to low; handling of bulk hazardous reagents and managing large exotherms. | High; small reaction volumes at any given time minimize risk. |

| Reaction Control | Difficult; concentration and temperature gradients are common. | Precise; uniform control over temperature, pressure, and residence time. |

| Process Optimization | Time-consuming; requires multiple large-scale experiments. | Rapid; parameters can be adjusted in real-time for fast optimization (DoE). |

| Scalability | Challenging; "scaling up" often requires complete process redesign. | Simple; "scaling out" by running longer or using parallel reactors. |

| Product Selectivity | Variable; side reactions due to poor mixing and temperature control. | High; precise control minimizes byproducts and enhances yield of the desired isomer. |

| Typical Reaction Time | Hours to days | Seconds to minutes |

Reactions Involving the Carbonyl Functionality

The carbonyl group (C=O) in this compound is a primary site for chemical reactions due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. savemyexams.com

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. libretexts.org

For this compound, the presence of electron-withdrawing chlorine atoms on the adjacent carbons can influence the reactivity of the carbonyl group. These groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. masterorganicchemistry.com Common nucleophiles that can react with ketones include organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. chemrevise.org For instance, reduction with a hydride source like sodium borohydride (B1222165) (NaBH4) would be expected to yield 1,1,3-trichloroheptan-2-ol. chemrevise.org

The stereochemical outcome of nucleophilic addition to a ketone like this compound, where the two groups attached to the carbonyl carbon are different, can result in the formation of a new chiral center. libretexts.org The approach of the nucleophile from either face of the planar carbonyl group can lead to a racemic mixture of enantiomers if no chiral influence is present. libretexts.org

| Nucleophile | Product Type | General Reaction Conditions | Significance |

|---|---|---|---|

| Hydride (e.g., from NaBH4, LiAlH4) | Secondary Alcohol | Typically in an alcohol or ether solvent. chemrevise.org | A common method for the reduction of ketones to alcohols. chemrevise.org |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Anhydrous ether or THF solvent. | Forms a new carbon-carbon bond. |

| Cyanide (e.g., from HCN or NaCN/H+) | Cyanohydrin | Aqueous or alcoholic solution, often with acid catalysis. chemrevise.org | Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. savemyexams.com |

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two carbonyl compounds. wikipedia.org The reaction is typically catalyzed by an acid or a base and proceeds through an enol or enolate intermediate. msu.edu For a ketone like this compound to act as the nucleophilic component in an aldol-type reaction, it would need to form an enolate. However, the presence of chlorine atoms on the alpha-carbon (C3) might influence enolate formation and subsequent reactivity.

The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. researchgate.net The resulting alkoxide is then protonated to give a β-hydroxy ketone. libretexts.org Subsequent dehydration can lead to an α,β-unsaturated ketone. wikipedia.org

Reactivity at the Alpha-Chlorinated Carbon Centers

The presence of chlorine atoms at the C1 and C3 positions significantly influences the reactivity of the adjacent carbon atoms. These alpha-halogenated ketones can undergo both substitution and elimination reactions. idc-online.com

The carbon atoms bearing the chlorine atoms are susceptible to nucleophilic substitution. Alpha-halo ketones are known to undergo bimolecular substitution reactions. cdnsciencepub.com The rate and mechanism of these substitutions can be influenced by steric factors and the nature of the nucleophile. cdnsciencepub.com

Elimination reactions of alkyl halides, such as the chlorinated carbons in this compound, can lead to the formation of alkenes. matanginicollege.ac.in These reactions are typically promoted by bases and can proceed through different mechanisms, such as E1 or E2. matanginicollege.ac.iniitk.ac.in

In the context of this compound, the presence of a hydrogen atom on the carbon adjacent to the chlorinated carbon (C3) allows for the possibility of dehydrohalogenation to form an α,β-unsaturated ketone. The regioselectivity of the elimination would be a key consideration, with Zaitsev's rule generally predicting the formation of the more substituted (and thus more stable) alkene. iitk.ac.in

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) matanginicollege.ac.in | One-step (concerted) matanginicollege.ac.in |

| Kinetics | Unimolecular (rate = k[alkyl halide]) matanginicollege.ac.in | Bimolecular (rate = k[alkyl halide][base]) matanginicollege.ac.in |

| Base Requirement | Weak base is sufficient. matanginicollege.ac.in | Strong base is generally required. uci.edu |

| Stereochemistry | No specific stereochemical requirement. matanginicollege.ac.in | Requires an anti-periplanar arrangement of the departing hydrogen and leaving group. iitk.ac.in |

Reactivity of the Remote Trichloromethyl Group

The trichloromethyl group (CCl3) at the C1 position exhibits its own characteristic reactivity. The three electron-withdrawing chlorine atoms make this group susceptible to certain transformations. For instance, in some contexts, the trichloromethyl group can be involved in haloform-type reactions or can be eliminated. rcsi.comthieme-connect.com The electron-withdrawing nature of the trichloromethyl group can also activate other parts of the molecule towards nucleophilic attack. wikipedia.org Research on related compounds, such as β-alkoxyvinyl trichloromethyl ketones, has shown that the trichloromethyl group can either be retained or eliminated depending on the reaction conditions (acidic vs. basic). thieme-connect.com

Cyclization and Rearrangement Reactions

α-Haloketones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govthieme-connect.commdpi.com The bifunctional nature of these molecules, possessing two electrophilic centers (the α-carbon and the carbonyl carbon), allows for cyclization reactions with a range of dinucleophiles.

For instance, the reaction of an α-haloketone with a thioamide or thiourea (B124793) is a classic method for the synthesis of thiazoles (the Hantzsch thiazole (B1198619) synthesis). wikipedia.org By analogy, 1-chloroheptan-2-one, derived from the selective dechlorination of this compound, could be reacted with a thioamide to produce a 2,4-disubstituted thiazole.

Similarly, reaction with 1,2-diamines can lead to the formation of 1,4-dihydropyrazines, which can be subsequently oxidized to pyrazines. The reaction with β-dicarbonyl compounds in the presence of ammonia (B1221849) (Hantzsch pyrrole (B145914) synthesis) can yield pyrroles. wikipedia.org The presence of the additional chlorine at the C3 position in this compound or its partially dechlorinated derivatives could lead to more complex heterocyclic structures or require specific reaction conditions to control the outcome.

The following table illustrates some potential heterocyclic syntheses starting from a derivative of this compound.

| Reactant | Resulting Heterocycle |

| Thioamide | Thiazole |

| Thiourea | 2-Aminothiazole |

| 1,2-Diamine | Dihydropyrazine/Pyrazine |

| β-Dicarbonyl compound, NH₃ | Pyrrole |

α-Haloketones are known to undergo characteristic intramolecular rearrangements, most notably the Favorskii rearrangement. wikipedia.orgmychemblog.com This reaction occurs in the presence of a base and leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. For acyclic α-haloketones, this typically results in the formation of a branched-chain carboxylic acid or ester.

In the case of this compound, the presence of an abstractable proton at the C3 position makes it a potential substrate for the Favorskii rearrangement. Treatment with a base, such as an alkoxide, could lead to the formation of an enolate at C3, followed by intramolecular nucleophilic attack on C1 and displacement of a chloride ion to form a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the alkoxide on the cyclopropanone would lead to ring-opening and the formation of an ester. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbanion. Given the structure of this compound, a complex mixture of rearranged products could be anticipated.

The quasi-Favorskii rearrangement is another possibility, particularly if enolate formation is hindered. mychemblog.com This mechanism involves the direct attack of the base on the carbonyl carbon, followed by a 1,2-migration of an alkyl group with concomitant displacement of the halide.

Derivatization Strategies for Advanced Chemical Synthesis

The reactivity of this compound and its derivatives makes them potentially useful building blocks in more complex synthetic sequences. The α-chloro ketones obtained from selective dechlorination can be converted into a variety of other functional groups, as discussed in section 3.3.2. These transformations can be key steps in the synthesis of more elaborate target molecules.

For example, the conversion of an α-chloro ketone to an α-azido ketone, followed by reduction, provides a route to α-amino ketones, which are important precursors for many biologically active compounds and can be used in peptide synthesis. nih.gov

The reaction of α-chloro ketones with ylides, such as those derived from phosphonium (B103445) or sulfonium (B1226848) salts, can be used for the formation of epoxides (Darzens reaction) or for chain extension. Furthermore, the carbonyl group itself can be protected as an acetal (B89532) or ketal, allowing for selective reactions at the chlorinated carbon centers. organic-chemistry.org Subsequent deprotection would regenerate the ketone for further transformations.

The versatility of the Favorskii rearrangement products, namely branched carboxylic acids and their derivatives, also provides a platform for advanced synthesis. These can be converted into a wide range of other functional groups or used in coupling reactions to build more complex molecular architectures.

Elucidation of Alpha-Halogenation Mechanisms

The formation of this compound from its parent ketone, heptan-2-one, occurs via α-substitution, where hydrogen atoms on the carbons flanking the carbonyl group are replaced by chlorine atoms. This reaction can be catalyzed by either acid or base, proceeding through distinct but related intermediates. libretexts.orglibretexts.org

The key to α-halogenation is the conversion of the ketone into a more nucleophilic intermediate. chemistrysteps.commasterorganicchemistry.com The specific intermediate formed depends on the pH of the reaction medium.

Acid-Catalyzed Halogenation (Enol Intermediate): In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base can then remove an α-proton to form a neutral, nucleophilic intermediate known as an enol. jove.comjove.com The electron-donating nature of the hydroxyl group makes the double bond of the enol nucleophilic enough to attack an electrophilic halogen like Cl₂. jove.com For an unsymmetrical ketone like heptan-2-one, acid-catalyzed conditions typically favor halogenation at the more substituted α-carbon (C3), as this proceeds through the more stable, thermodynamically favored enol. jove.comstackexchange.com However, achieving trichlorination is difficult under acidic conditions because the introduction of an electron-withdrawing halogen atom destabilizes the carbocation intermediate required for subsequent halogenations. jove.comjove.compressbooks.pub

Base-Promoted Halogenation (Enolate Intermediate): Under basic conditions, a base removes an α-proton to form a negatively charged enolate ion. libretexts.orgchemistrysteps.com This enolate is a strong nucleophile that readily attacks the halogen. Unlike the acid-catalyzed process, base-promoted halogenation is difficult to stop at monosubstitution. libretexts.orgchemistrysteps.com The introduction of a halogen atom increases the acidity of the remaining α-hydrogens on that carbon due to the inductive effect, making them more likely to be removed by the base. chemistrysteps.compressbooks.pubmissouri.edu This accelerates subsequent halogenation steps. For heptan-2-one, the formation of this compound would likely proceed under basic conditions. The less-hindered and more acidic methyl protons at C1 are rapidly substituted to form a trichloromethyl group, a process exploited in the haloform reaction. libretexts.orgmasterorganicchemistry.com The third chlorine atom is added at the C3 position.

| Condition | Intermediate | Key Characteristics | Typical Outcome for Heptan-2-one |

|---|---|---|---|

| Acidic (e.g., HCl, AcOH) | Enol | Thermodynamically controlled, favors more substituted product. Difficult to polyhalogenate. stackexchange.compressbooks.pub | Monohalogenation, primarily at the C3 position. |

| Basic (e.g., NaOH) | Enolate | Kinetically controlled, favors deprotonation at the most acidic/least hindered site. stackexchange.com Promotes polyhalogenation. libretexts.orgchemistrysteps.com | Trihalogenation at the C1 methyl group (haloform reaction), with potential for further substitution at C3. |

Kinetic studies of α-halogenation reactions have been crucial in confirming the roles of enol and enolate intermediates. libretexts.org

Acid-Catalyzed Kinetics: The rate of acid-catalyzed halogenation is typically found to be first-order in the ketone and first-order in the acid catalyst, but zero-order with respect to the halogen concentration. libretexts.orgmissouri.edulibretexts.orglibretexts.orgpressbooks.pub The rate law is expressed as: Rate = k[Ketone][H⁺] missouri.edulibretexts.org This indicates that the slow, rate-determining step is the formation of the enol intermediate. jove.comjove.comlibretexts.orglibretexts.org Once the enol is formed, its reaction with the halogen is fast. missouri.edulibretexts.org The observation that the rates of halogenation with chlorine, bromine, and iodine are identical for a given ketone, and that the rate of acid-catalyzed deuterium (B1214612) exchange is the same as the rate of halogenation, provides strong evidence for a common rate-determining step involving enol formation. libretexts.orgpressbooks.pub

Base-Promoted Kinetics: In base-promoted halogenation, the rate-determining step is generally the initial removal of an α-proton by the base to form the enolate. stackexchange.com However, the kinetics are more complex because each successive halogenation step is faster than the previous one due to the increased acidity of the remaining α-protons. libretexts.orgmasterorganicchemistry.com

Mechanisms of Halogen Transfer and Activation

The transfer of a halogen atom to the enol or enolate intermediate is the crucial bond-forming step. This can be achieved directly with molecular halogens or through activated halogen sources, sometimes involving catalytic cycles or radical pathways.

While acid and base are considered catalysts or promoters for enol/enolate formation, other catalytic systems focus on activating the halogen source. chemistrysteps.com These methods can offer greater control and selectivity. rsc.org

An example is selenocatalytic α-halogenation, where a catalyst like phenylselenium chloride can activate a halogen source such as N-chlorosuccinimide (NCS). rsc.org The proposed cycle involves the oxidation of the selenium catalyst by NCS, forming a more electrophilic selenium-halogen species. This species then delivers the halogen to the enolized ketone, regenerating the catalyst for the next cycle. rsc.org Such systems work by halogenating through reagent-bound halogens rather than free halogen species, which can improve selectivity. rsc.org In the context of this compound synthesis, a catalytic approach could potentially offer a milder alternative to using excess base and molecular chlorine.

While the α-halogenation of ketones typically proceeds through ionic enol or enolate intermediates, radical mechanisms are also relevant in halogen chemistry. wikipedia.org

Radical Halogenation: Free radical halogenation is more characteristic of alkanes, where initiation leads to a chain reaction involving halogen radicals. wikipedia.org For ketones, this pathway is less common for α-substitution compared to the ionic routes.

Radical Dehalogenation: Radical pathways are significant in the transformation and degradation of halogenated ketones. The carbon-halogen bond can be cleaved homolytically to generate a carbon-centered radical. This can be initiated by one-electron reducing agents (e.g., certain transition metal complexes) or through photoredox catalysis. wikipedia.orgunirioja.es For a compound like this compound, the formation of a radical at one of the chlorinated carbons could lead to dehalogenation if the radical abstracts a hydrogen atom or is further reduced. wikipedia.org Modern synthetic methods utilize α-aminoalkyl radicals as efficient halogen atom transfer (XAT) agents to activate carbon-halogen bonds under mild conditions, providing a less toxic alternative to traditional tin-based reagents. nih.govresearchgate.net

Mechanistic Insights into Degradation Processes of Halogenated Ketones

Halogenated ketones like this compound can undergo various degradation reactions, primarily driven by the presence of the electron-withdrawing halogen atoms.

One of the most well-known degradation pathways for α,α,α-trihalomethyl ketones is the haloform reaction . libretexts.orgmasterorganicchemistry.com Given that this compound is a tri-chlorinated methyl ketone, it would be susceptible to this reaction under basic conditions. The mechanism involves:

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Elimination of the trichloromethyl anion (⁻CCl₃), which is a good leaving group due to the inductive stabilization from the three chlorine atoms. libretexts.org

An acid-base reaction where the strongly basic ⁻CCl₃ anion deprotonates the newly formed carboxylic acid, yielding chloroform (CHCl₃) and a carboxylate salt. masterorganicchemistry.com

This process effectively cleaves the C1-C2 bond, degrading the original ketone.

Another degradation route is reductive dehalogenation . This involves the removal of halogen atoms using a reducing agent. The mechanism can involve the formation of a metal enolate via oxidative addition of a metal like zinc, or through single-electron transfer from a reducing agent to form a radical anion, which then fragments to lose a halide ion. wikipedia.org

Photochemical degradation is also a possible pathway. Halogenated organic compounds can absorb light energy, leading to the homolytic cleavage of the carbon-halogen bond to form radicals. researchgate.net These reactive radicals can then undergo a variety of subsequent reactions, leading to the breakdown of the molecule.

Hydrolytic Cleavage Mechanisms

No specific studies on the hydrolytic cleavage of this compound were found. In principle, α-chloro ketones can undergo hydrolysis, though the reaction's facility depends on the specific structure and conditions. One potential pathway for compounds with a trichloromethyl group adjacent to a carbonyl, such as in the haloform reaction, is cleavage of the C-C bond. This typically occurs under basic conditions, where a hydroxide ion attacks the carbonyl carbon. For a compound like this compound, this could theoretically lead to the formation of a carboxylate and chloroform. However, the presence of an additional chlorine atom at the 3-position might influence the reaction pathway, potentially favoring other reactions like substitution or elimination. Without experimental data, any proposed mechanism remains speculative.

Reductive Dechlorination Mechanisms

There is no available literature detailing the reductive dechlorination of this compound. However, extensive research exists on the reductive dechlorination of other chlorinated aliphatic compounds like trichloroethene (TCE) and 1,1,1-trichloroethane (B11378) (TCA), which can serve as general models. ethz.chfrtr.gov These reactions are critical for the environmental remediation of contaminated groundwater and soil. epa.govclu-in.org

Generally, reductive dechlorination proceeds through several mechanisms:

Hydrogenolysis: This involves the replacement of a chlorine atom with a hydrogen atom. enviro.wiki For chlorinated ethanes, this occurs sequentially, for example, reducing 1,1,1-trichloroethane to 1,1-dichloroethane, then to chloroethane, and finally to ethane. frtr.govenviro.wiki

Dihaloelimination (or Vicinal Reductive Dechlorination): This process involves the removal of two adjacent chlorine atoms to form a double bond.

Dehydrohalogenation: An abiotic process where a chlorine and a hydrogen atom are removed from adjacent carbons, also forming a double bond. enviro.wiki

These reactions can be mediated by various reducing agents, including zero-valent metals (e.g., iron, zinc) or catalyzed by microbial action under anaerobic conditions. frtr.govepa.gov Specific enzymes, known as reductive dehalogenases, play a key role in microbial dechlorination. epa.gov The specific pathway and reaction rate are highly dependent on the structure of the chlorinated compound and the environmental conditions. enviro.wiki For this compound, one could hypothesize a stepwise hydrogenolysis of the chlorine atoms, but the influence of the ketone functional group on the reaction mechanism and product distribution is unknown without dedicated research.

Computational and Spectroscopic Approaches to Reaction Mechanisms

No computational or spectroscopic studies focused specifically on the reaction mechanisms of this compound have been published. Such approaches are invaluable for understanding complex chemical transformations.

Computational chemistry , using methods like Density Functional Theory (DFT), allows for the investigation of reaction pathways, transition states, and the energetics of intermediates. nih.gov For related chlorinated compounds, computational studies have been used to predict the most likely degradation pathways (e.g., hydrogenolysis vs. elimination) by calculating the free energies of different reaction steps.

Spectroscopic techniques are essential for identifying reactants, intermediates, and products, thereby elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and connectivity. Studies on related compounds like 2,4,6-trichloroheptane have utilized NMR to analyze conformational structures.

Infrared (IR) and Raman spectroscopy are used to identify functional groups and follow their transformation during a reaction. For instance, in situ Raman spectroscopy has been used to monitor the radical coupling reaction of related haloalkanes. nih.gov

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC), is critical for identifying and quantifying reaction products, even at low concentrations.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize radical intermediates, which are common in reductive dechlorination processes. nih.gov

While these techniques are powerful, their application to understanding the mechanisms of this compound has not been reported.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,1,3 Trichloroheptan 2 One

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating 1,1,3-Trichloroheptan-2-one from reaction mixtures or environmental samples and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for the identification and quantification of volatile and semi-volatile organic compounds like this compound. phcog.comosti.gov The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. phcog.com The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. For a compound like this compound, a non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would be suitable.

As the separated components exit the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), where they are bombarded with a high-energy electron beam (commonly 70 eV). unl.edu This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak and the characteristic isotopic pattern resulting from the three chlorine atoms would be key identifiers for this compound.

A hypothetical table of GC-MS operational parameters for the analysis of this compound is presented below.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-400 amu |

Preparative Gas Chromatography for Isolation

When a pure sample of this compound is required for further analysis, such as for NMR spectroscopy or as an analytical standard, preparative gas chromatography (Prep-GC) is the ideal technique for its isolation. Unlike analytical GC, which uses small sample volumes to identify and quantify substances, Prep-GC is designed to handle larger sample volumes to physically separate and collect the components.

The principles of separation in Prep-GC are the same as in analytical GC, but the instrumentation is scaled up. It utilizes wider-bore columns to accommodate larger injection volumes. As the target compound elutes from the column, it is directed to a collection trap instead of a detector. The trap is typically cooled to condense the gaseous compound back into a liquid, allowing for the recovery of a high-purity sample. This process is crucial for obtaining the milligram-to-gram quantities of this compound needed for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework of this compound.

Proton NMR and Carbon-13 NMR for Connectivity Analysis

Proton (¹H) NMR provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the dichloromethyl group (C1), the methine group (C3), and the four methylene groups (C4, C5, C6) and the terminal methyl group (C7) of the butyl chain. The chemical shift (δ) of each signal is influenced by neighboring atoms; for instance, the proton at C3 will be significantly downfield due to the deshielding effects of the adjacent ketone and the chlorine atom. Spin-spin coupling between non-equivalent protons on adjacent carbons would cause signals to split into multiplets (e.g., doublets, triplets, quartets), revealing which protons are connected through bonds. docbrown.infodocbrown.info

Carbon-13 (¹³C) NMR provides a signal for each unique carbon atom in the molecule. masterorganicchemistry.comdocbrown.info In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct singlet peaks would be expected, corresponding to the seven carbon atoms in the structure. The chemical shifts provide insight into the electronic environment of each carbon. The carbonyl carbon (C2) would appear significantly downfield (typically >190 ppm), while the carbons bonded to chlorine (C1 and C3) would also be deshielded and appear at lower fields than the standard alkyl carbons of the butyl chain. chemguide.co.uklibretexts.org

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-CHCl₂) | ~6.2 (singlet) | ~95 |

| 2 (>C=O) | - | ~195 |

| 3 (-CHCl-) | ~4.5 (triplet) | ~65 |

| 4 (-CH₂-) | ~2.0 (multiplet) | ~38 |

| 5 (-CH₂-) | ~1.4 (multiplet) | ~26 |

| 6 (-CH₂-) | ~1.3 (multiplet) | ~22 |

| 7 (-CH₃) | ~0.9 (triplet) | ~14 |

Advanced 2D NMR Techniques (HSQC, HMBC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov The spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond. emerypharma.com This allows for the direct assignment of which proton signal corresponds to which carbon signal, for example, confirming the assignments for C3-H, C4-H₂, C5-H₂, C6-H₂, and C7-H₃.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduresearchgate.net For this compound, an HMBC spectrum would show a correlation between the proton on C1 and the carbonyl carbon at C2, and also between the proton at C3 and the carbonyl carbon at C2. These correlations are vital for confirming the relative positions of the dichloromethyl group, the ketone, and the chloromethine group.

Conformational Analysis using NMR Spectroscopic Parameters

While 1D and 2D NMR establish the connectivity of this compound, more advanced NMR analysis can provide insight into its preferred three-dimensional shape or conformation. The flexible single bonds in the butyl chain allow for rotation, leading to various possible spatial arrangements (conformers).

The magnitude of the three-bond proton-proton coupling constants (³JHH) can be used to estimate the dihedral angles between protons on adjacent carbons, as described by the Karplus relationship. By measuring the coupling constants between the protons on C3-C4 and along the rest of the alkyl chain, it is possible to infer the preferred staggered conformation (e.g., anti vs. gauche) of the molecule in solution. columbia.edu Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close to each other in space, regardless of whether they are connected through bonds, further refining the conformational model. nih.gov These parameters are sensitive to the geometry of the molecule and provide a powerful means for detailed conformational analysis.

Vibrational Spectroscopy for Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules like this compound. These methods probe the vibrational modes of molecular bonds, providing a unique fingerprint that reveals information about functional groups, bonding arrangements, and molecular conformation.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features: the carbonyl group (C=O), the carbon-chlorine bonds (C-Cl), and the aliphatic hydrocarbon chain (C-H).

The most prominent peak in the IR spectrum of a ketone is the C=O stretching vibration, which typically appears as a strong, sharp band in the region of 1680-1750 cm⁻¹ masterorganicchemistry.com. The presence of electron-withdrawing chlorine atoms on the alpha-carbon (the C1 position) is known to shift the carbonyl stretching frequency to a higher wavenumber due to the inductive effect. Therefore, for this compound, this peak is anticipated to be at the higher end of the typical range, likely around 1725-1745 cm⁻¹.

The aliphatic heptane (B126788) chain gives rise to C-H stretching vibrations, which are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-H bending vibrations in the 1350-1470 cm⁻¹ region docbrown.info. The C-Cl bonds introduce characteristic absorptions in the fingerprint region of the spectrum. The stretching vibrations for C-Cl bonds typically occur in the 550-850 cm⁻¹ range docbrown.info. The presence of three chlorine atoms on two different carbons (C1 and C3) would likely result in multiple strong and complex absorption bands in this region, providing a unique fingerprint for the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (sp³ CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretching (Ketone) | 1725 - 1745 | Strong |

| C-H Bending (CH₂, CH₃) | 1350 - 1470 | Variable |

| C-Cl Stretching | 550 - 850 | Strong, Multiple Bands |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy is particularly useful for analyzing the C-Cl and C-C skeletal vibrations. The C-Cl bonds, due to their high polarizability, are expected to produce strong and distinct Raman peaks acs.orgnih.gov. These signals can be especially informative for studying the conformational isomers that may arise from rotation around the C-C single bonds. The carbonyl (C=O) stretch, while strong in the IR spectrum, typically shows a weaker but still observable band in the Raman spectrum. The C-H stretching and bending modes are also visible but are often less intense than in the IR spectrum. The ability of Raman spectroscopy to be used with aqueous samples and its high spatial resolution make it a valuable tool for in-situ analysis nih.govnih.gov.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (sp³ CH₂, CH₃) | 2850 - 2960 | Medium |

| C=O Stretching (Ketone) | 1725 - 1745 | Weak-Medium |

| C-H Bending (CH₂, CH₃) | 1350 - 1470 | Weak |

| C-Cl Stretching | 550 - 850 | Strong |

| C-C Skeletal Vibrations | 800 - 1200 | Medium |

Correlation with Theoretical Vibrational Analyses

To achieve a definitive assignment of the vibrational modes observed in experimental IR and Raman spectra, researchers often correlate them with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies of a molecule. These calculations provide a predicted spectrum that can be compared with the experimental data.

For a molecule like this compound, theoretical analysis can help to:

Confirm Peak Assignments: By comparing the calculated frequencies and intensities with the experimental spectra, each observed band can be assigned to a specific molecular motion (e.g., C=O stretch, CCl₃ symmetric stretch).

Study Conformational Isomers: The molecule can exist in different spatial arrangements (conformers) due to rotation around its single bonds. Theoretical calculations can predict the vibrational spectra for different stable conformers, and by matching these with the experimental spectrum, the dominant conformation in the sample can be identified.

Refine Molecular Structure: Discrepancies between theoretical and experimental spectra can point to inaccuracies in the assumed molecular geometry, which can then be refined.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity, thereby improving the agreement with experimental results acs.org. This correlative approach provides a much deeper and more accurate understanding of the molecular structure and bonding than experimental data alone could offer.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₇H₁₁Cl₃O), HRMS can confirm its identity by providing a measured mass that is extremely close to the calculated theoretical mass.

The calculated monoisotopic mass of this compound is 216.98242 Da. HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), allowing for unambiguous confirmation of the elemental formula.

Beyond precise mass determination, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron ionization), the resulting molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions wikipedia.org. The analysis of these fragments helps to piece together the original molecular structure.

For this compound, key fragmentation pathways are expected to include:

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group libretexts.orgyoutube.com. Cleavage can occur on either side:

Cleavage between C1 and C2 would result in the loss of a ·CCl₃ radical, leading to a fragment ion [CH₃(CH₂)₄CHCO]⁺.

Cleavage between C2 and C3 would lead to the loss of a ·CH(Cl)(CH₂)₃CH₃ radical.

McLafferty Rearrangement: This rearrangement can occur if there is a gamma-hydrogen available for transfer to the carbonyl oxygen, followed by cleavage of the alpha-beta bond wikipedia.org.

Loss of Chlorine: Fragmentation can also involve the loss of chlorine atoms, either as radicals (·Cl) or as HCl molecules.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule containing three chlorine atoms, like this compound, will exhibit a distinctive cluster of peaks for the molecular ion (and any chlorine-containing fragments) corresponding to the different combinations of these isotopes. The characteristic M, M+2, M+4, and M+6 peaks, with their predictable intensity ratios, provide definitive evidence for the presence of three chlorine atoms.

| Predicted Fragment Ion (Structure) | Fragmentation Pathway | Predicted Monoisotopic m/z |

|---|---|---|

| [C₇H₁₁³⁵Cl₃O]⁺ | Molecular Ion (M⁺) | 216.9824 |

| [C₆H₁₁O]⁺ | α-cleavage (Loss of ·CCl₃) | 99.0810 |

| [C₂H₂³⁵Cl₂O]⁺ | α-cleavage (Loss of ·C₅H₁₀Cl) | 108.9537 |

| [C₇H₁₁³⁵Cl₂O]⁺ | Loss of ·Cl | 182.0136 |

| [C₄H₇O]⁺ | McLafferty Rearrangement | 71.0497 |

Application of Spectroscopic Methods for Monitoring Reaction Progress and Purity

Spectroscopic techniques are vital not only for final product characterization but also for real-time monitoring of chemical reactions and assessing product purity tutorchase.com. The synthesis of this compound, likely proceeding through the α-halogenation of heptan-2-one, can be effectively monitored using these methods libretexts.orglibretexts.org.

Reaction Monitoring:

IR/Raman Spectroscopy: The progress of the chlorination reaction can be tracked by monitoring changes in the vibrational spectra over time. For example, one could observe the decrease in the intensity of bands associated with the α-hydrogens of the starting material (heptan-2-one) and the simultaneous appearance and increase in the intensity of the strong C-Cl absorption bands in the 550-850 cm⁻¹ region acs.org. A shift in the C=O stretching frequency upon chlorination can also serve as an indicator of the reaction's progress. These techniques, especially when using fiber-optic probes, can provide real-time, in-situ data without the need for sample extraction mdpi.com.

Mass Spectrometry: Coupled with a chromatographic method like Gas Chromatography (GC-MS), mass spectrometry can be used to analyze aliquots from the reaction mixture. This allows for the identification and quantification of the starting material, intermediates, the desired product, and any potential by-products (e.g., mono- or di-chlorinated species), providing a detailed picture of the reaction's status and selectivity.

Purity Assessment: Once the synthesis is complete, spectroscopic methods are crucial for determining the purity of the isolated this compound.

The IR and Raman spectra of the final product can be compared to a reference spectrum of the pure compound. The presence of extraneous peaks may indicate impurities, such as residual starting material, solvents, or side-products.

GC-MS is a powerful tool for purity analysis, capable of separating the target compound from impurities and identifying them based on their mass spectra. The purity can be quantified by comparing the peak area of the product to the total area of all peaks in the chromatogram.

High-resolution mass spectrometry confirms that the product has the correct elemental composition, which is a fundamental criterion of purity.

By employing these advanced analytical methods, chemists can optimize reaction conditions, ensure complete conversion, and verify the identity and purity of the synthesized this compound with a high degree of confidence.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₁Cl₃O |

| Heptan-2-one | C₇H₁₄O |

| 1,1,1-trichloroethane (B11378) | C₂H₃Cl₃ |

| Hydrochloric acid | HCl |

Environmental Dynamics and Degradation Pathways of 1,1,3 Trichloroheptan 2 One Analogues

Abiotic Transformation Processes

Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For chlorinated organic compounds, these processes are crucial in determining their environmental residence time and transformation pathways. cloudfront.netehs-support.com Key abiotic mechanisms include hydrolysis, dehydrohalogenation, and photochemical degradation.

Hydrolysis Pathways and Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For α-chloroketones, a class of compounds analogous to 1,1,3-trichloroheptan-2-one, hydrolysis can be a significant degradation pathway. The presence of a carbonyl group adjacent to a carbon-chlorine bond can influence the reaction mechanism and rate.

The hydrolysis of α-monohalogenated aliphatic ketones can be sensitive to environmental conditions. For instance, the stability of these compounds can be influenced by the presence of water, which can inhibit decomposition and resinification under certain storage conditions. google.com In environmental settings, hydrolysis of chlorinated alkanes is generally a slow process but can lead to the formation of alcohols, which are often more biodegradable. For example, the hydrolysis of 1,1,1-trichloroethane (B11378) to acetic acid is a known, albeit very slow, abiotic degradation pathway in soil and water. cdc.gov

The kinetics of hydrolysis for chlorinated ketones are dependent on the molecular structure, temperature, and pH. Generally, the reaction involves the nucleophilic substitution of a chlorine atom by a hydroxyl group. The rate of this reaction is influenced by the number and position of chlorine atoms.

Table 1: Illustrative Hydrolysis Data for Analogous Chlorinated Compounds

| Compound | Conditions | Half-life | Products |

|---|---|---|---|

| 1,1,1-Trichloroethane | Neutral pH, 25°C | ~1.1 years | 1,1-Dichloroethene, Acetic acid |

| Chloroform (B151607) | Neutral pH, 25°C | >1800 years | Carbon monoxide, Formic acid |

| Monochloroacetone | Aqueous solution | Varies | Acetone (B3395972), Hydrochloric acid |

Note: This table provides example data for analogous compounds to illustrate hydrolysis principles, not specific data for this compound.

Dehydrohalogenation Reactions in Environmental Matrices

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically resulting in the formation of an alkene. wikipedia.org This pathway is particularly relevant for polychlorinated alkanes and can be a significant abiotic degradation process in various environmental matrices. tandfonline.com The reaction is often base-promoted but can also occur under neutral pH conditions. tandfonline.com

In soil and sediment, mineral surfaces can catalyze dehydrohalogenation reactions. The rate of dehydrohalogenation is highly dependent on the structure of the compound. For instance, the reactivity increases with the number of chlorine atoms on the adjacent carbon, following the order: tertiary > secondary > primary haloalkanes. tandfonline.comlibretexts.org This reaction can lead to the formation of less chlorinated and often more volatile compounds. For example, 1,1,1-trichloroethane can undergo dehydrohalogenation to form 1,1-dichloroethene. cdc.gov

Table 2: Factors Influencing Dehydrohalogenation Rates of Chlorinated Alkanes

| Factor | Influence on Reaction Rate |

|---|---|

| pH | Rate increases with increasing pH (base-promoted) |

| Molecular Structure | Tertiary > Secondary > Primary haloalkanes |

| Environmental Matrix | Mineral surfaces can act as catalysts |

| Temperature | Rate increases with temperature |

Photochemical Degradation in Atmospheric and Aquatic Systems

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. researchgate.net This process is a major degradation pathway for many volatile organic compounds in the atmosphere and can also be significant in sunlit surface waters. researchgate.netnih.gov

In the atmosphere, halogenated organic compounds are primarily degraded by reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The rate of degradation depends on the compound's structure and the concentration of hydroxyl radicals. For instance, the atmospheric half-life of 1,1,2-trichloroethane is estimated to be from a few days in polluted atmospheres to several weeks in unpolluted ones. epa.gov Volatile analogues of this compound that partition to the atmosphere would be susceptible to this degradation pathway.

In aquatic systems, direct photolysis occurs when a compound absorbs light and undergoes a transformation. Indirect photolysis involves other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the compound. nih.gov Halogenated ketones can undergo photodecomposition, as demonstrated by the gas-phase photolysis of 1,3-dichlorotetrafluoroacetone. rsc.org The presence of a carbonyl group can influence the light absorption properties of the molecule, potentially enhancing its susceptibility to photochemical degradation.

Biotic Degradation Mechanisms

The transformation and degradation of chlorinated organic compounds by microorganisms are critical processes in their environmental fate. nih.gov Bacteria have evolved diverse enzymatic machinery to break down these persistent pollutants, either as a source of energy and carbon or through cometabolism. eurochlor.org

Reductive Dechlorination by Microbial Consortia

Under anaerobic (oxygen-deficient) conditions, a key microbial degradation process for highly chlorinated compounds is reductive dechlorination. wikipedia.org In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. taylorandfrancis.com This process, also known as organohalide respiration, is an important mechanism for the detoxification of contaminants like chlorinated ethenes and ethanes. mdpi.comresearchgate.net

Reductive dechlorination typically occurs in a stepwise manner, leading to the sequential removal of chlorine atoms. taylorandfrancis.com For example, tetrachloroethene (PCE) is sequentially dechlorinated to trichloroethene (TCE), dichloroethene (DCE), vinyl chloride (VC), and finally to the non-toxic ethene. mdpi.com A similar process could be anticipated for this compound, where microbial consortia in anaerobic environments such as sediments, deep groundwater, and landfills could sequentially remove the chlorine atoms. This process is often slow and can lead to the accumulation of intermediate products that may be more toxic than the parent compound. mdpi.comresearchgate.net

Table 3: Key Microbial Genera Involved in Reductive Dechlorination

| Genus | Type of Chlorinated Compounds Degraded |

|---|---|

| Dehalococcoides | Chlorinated ethenes (PCE, TCE, DCE, VC) |

| Dehalobacter | Chlorinated ethanes, propanes, and ethenes |

| Anaeromyxobacter | Chlorinated ethenes |

| Clostridium | Carbon tetrachloride, chloroform |

Aerobic Biotransformation Pathways

In the presence of oxygen, microorganisms can employ different strategies to degrade chlorinated compounds. While highly chlorinated compounds are often resistant to aerobic degradation, less chlorinated analogues can be utilized as a carbon source or cometabolized. nih.govnih.gov

Aerobic biotransformation often involves oxygenase enzymes. dtic.mil These enzymes incorporate one or both atoms of molecular oxygen into the substrate, making it more susceptible to further degradation. For chlorinated alkanes, monooxygenases can initiate the degradation process. The initial reaction can lead to the formation of chlorinated alcohols, which are then further metabolized. Cometabolism is a common mechanism where the degradation of a chlorinated compound is facilitated by an enzyme produced by the microorganism for a different primary substrate. eurochlor.orgdtic.mil For example, methanotrophs, bacteria that use methane as their primary carbon and energy source, can cometabolize a wide range of chlorinated solvents using their methane monooxygenase enzyme. dtic.mil

The susceptibility of a chlorinated compound to aerobic degradation generally increases as the number of chlorine atoms decreases. nih.gov Therefore, it is plausible that the less chlorinated degradation products of this compound formed through reductive dechlorination could be further mineralized under aerobic conditions.

Identification of Microbial Metabolites and Enzymes

The microbial breakdown of chlorinated aliphatic compounds is a critical process in their environmental fate. While direct metabolic data for this compound is not available, studies on related chlorinated ketones and alkanes provide insight into the likely enzymes and metabolites involved. The degradation is primarily accomplished by bacteria, such as Rhodococcus, Pseudomonas, and Alcaligenes, which possess specialized enzymes capable of cleaving carbon-halogen bonds.

Key enzymes involved in the degradation of halogenated hydrocarbons fall into several classes, including dehalogenases and oxygenases.

Dehalogenases catalyze the removal of halogen atoms. This can occur through several mechanisms:

Hydrolytic Dehalogenation : Haloalkane dehalogenases replace a halogen with a hydroxyl group from water.

Reductive Dehalogenation : This process, common under anaerobic conditions, involves the replacement of a halogen with a hydrogen atom. Bacteria such as Dehalobacter are known to carry out this process, which is a form of anaerobic respiration termed dehalorespiration.

Oxygenases : These enzymes incorporate oxygen into the substrate, often initiating the degradation process. Monooxygenases and dioxygenases can make the molecule more susceptible to subsequent degradation steps. For instance, propane monooxygenase (PrMO) expressed by propane-oxidizing bacteria can cometabolically degrade chlorinated compounds like 1,2,3-trichloropropane.

For chlorinated ketones, a likely initial step is a Baeyer-Villiger reaction catalyzed by a monooxygenase, which inserts an oxygen atom near the carbonyl group, forming an ester. This ester can then be hydrolyzed by an esterase to yield a carboxylic acid and an alcohol. In the case of chlorinated acetophenones, this process results in the formation of chlorophenyl acetate, which is then hydrolyzed to a chlorophenol.